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Abstract

This application note describes a validated, stability-indicating high-performance liquid
chromatography (HPLC) method for the quantitative determination of Tofacitinib in the
presence of its degradation products. Tofacitinib, a Janus kinase (JAK) inhibitor, is subject to
degradation under various stress conditions.[1][2] The developed method is simple, accurate,
precise, and specific, making it suitable for routine quality control and stability studies of
Tofacitinib in bulk drug and pharmaceutical formulations. The method was validated in
accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction

Tofacitinib is an oral medication used for the treatment of autoimmune diseases such as
rheumatoid arthritis.[5][6] It functions by inhibiting the Janus kinase (JAK) enzymes, which are
crucial for signaling pathways of numerous cytokines and growth factors involved in
inflammation and immune response.[5][7][8] Specifically, Tofacitinib interferes with the JAK-
STAT signaling pathway, preventing the phosphorylation and activation of Signal Transducers
and Activators of Transcription (STATS).[7] This modulation of the immune system underscores
the importance of ensuring the drug's stability and purity.

A stability-indicating assay is a validated analytical procedure that can accurately and precisely
measure the active pharmaceutical ingredient (API) without interference from its degradation
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products, process impurities, or excipients. The development of such a method is a critical
aspect of the drug development process, as it provides evidence of how the quality of a drug
substance or drug product varies with time under the influence of environmental factors such
as temperature, humidity, and light.[9]

This application note provides a detailed protocol for a stability-indicating RP-HPLC method for
Tofacitinib, including the results of forced degradation studies and comprehensive method
validation.

Signaling Pathway

Tofacitinib targets the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine
kinases that play a pivotal role in the signaling of numerous cytokines and growth factors. The
binding of a cytokine to its receptor on the cell surface leads to the activation of associated
JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal
Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are
subsequently phosphorylated by the JAKSs, leading to their dimerization and translocation to the
nucleus, where they modulate the transcription of target genes involved in inflammation and
immune responses. Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby
preventing the phosphorylation and activation of STATs and interrupting this signaling cascade.
[51[71[10]
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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols
Materials and Reagents

» Tofacitinib Citrate reference standard and impurities were obtained from a commercial
source.

o HPLC-grade acetonitrile and methanol were procured from a reputable supplier.[4]

o Analytical-grade potassium dihydrogen phosphate, ortho-phosphoric acid, hydrochloric acid,
sodium hydroxide, and hydrogen peroxide were used.[11]

» High-purity water was generated using a Milli-Q or equivalent water purification system.

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method was employed for the analysis. The chromatographic conditions
are summarized in the table below.

Table 1: Optimized Chromatographic Conditions
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Parameter Condition

Agilent HPLC 1260 series or equivalent with a
DAD detector[11]

Instrument

Kromasil C18 (150 x 4.6 mm, 5 pm) or Inertsil
ODS-3V (150 mm x 4.6 mm, 5 um)[4][11][12]

Column

A gradient mixture of a phosphate buffer (pH
Mobile Phase 4.0-5.5) and acetonitrile.[11][12] A typical
gradient might be Time/%B: 0/22, 15/45, 30/60.

Flow Rate 1.0 mL/min[4][12]

Detection Wavelength 210 nm, 287 nm, or 290 nm[3][12]

Column Temperature 25°C[11]

Injection Volume 10 pL or 20 pL[11]

Diluent A mixture of water and acetonitrile (e.g., 8:2 v/v)

Preparation of Solutions

» Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tofacitinib
Citrate reference standard in the diluent to obtain a known concentration (e.g., 100 pg/mL).

o Sample Solution: For dosage forms, weigh and finely powder a number of tablets. Transfer a
quantity of the powder equivalent to a specific amount of Tofacitinib into a volumetric flask,
add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 um
syringe filter before injection.[12][13]

Forced Degradation Studies

Forced degradation studies were performed on Tofacitinib to demonstrate the stability-
indicating nature of the method. The drug substance was subjected to the following stress
conditions:

» Acid Hydrolysis: Tofacitinib solution was treated with 1M HCI and refluxed for a specified
period. The solution was then neutralized with 1M NaOH.[14]
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» Alkali Hydrolysis: Tofacitinib solution was treated with 1M NaOH and refluxed. The solution
was subsequently neutralized with 1M HCI. Significant degradation has been observed
under alkaline conditions.[11][14]

» Oxidative Degradation: Tofacitinib solution was treated with 3-30% hydrogen peroxide at
room temperature.[14]

o Thermal Degradation: Tofacitinib solid was kept in a hot air oven at a specified temperature
(e.g., 100°C) for a defined period.[9][12]

o Photolytic Degradation: Tofacitinib solid was exposed to UV light (e.g., 254 nm) in a
photostability chamber.[9][12]

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity,
linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification

(LOQ).

Table 2: Summary of Method Validation Parameters
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Parameter

Results

Specificity

The method demonstrated good resolution
between Tofacitinib and its degradation
products, with no interference from the placebo.
[13]

Linearity

The method was found to be linear over a
concentration range of approximately 20-175
pg/mL, with a correlation coefficient (r?) of
>0.999.[4][11][12]

Accuracy

The recovery of Tofacitinib was determined at
three different concentration levels (e.g., 50%,
100%, 150%) and was found to be within the
acceptable range of 98-102%.[3][4][11]

Precision

The relative standard deviation (%RSD) for
system precision (repeat injections of the
standard) and method precision (analysis of
multiple samples) was less than 2%, indicating

good precision.[3][13]

Robustness

The method was found to be robust with respect
to small, deliberate variations in
chromatographic parameters such as flow rate,
mobile phase composition, and column

temperature.[3][11]

LOD and LOQ

The limit of detection (LOD) and limit of
quantification (LOQ) were determined to be
sufficiently low, demonstrating the sensitivity of
the method. For example, LOD and LOQ were
found to be 0.8169 pg/mL and 2.4755 pg/mL,

respectively, in one study.[14]

Results and Discussion
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The developed HPLC method was successful in separating Tofacitinib from its degradation
products generated during forced degradation studies. The degradation was more pronounced
in alkaline and oxidative conditions. The validation results confirm that the method is accurate,
precise, linear, and specific for the determination of Tofacitinib.

Table 3: Results of Forced Degradation Studies

Stress Condition % Degradation Observations

Degradation peaks were
Acid Hydrolysis Variable observed, well-separated from

the main Tofacitinib peak.[15]

Tofacitinib is particularly
] ] o sensitive to alkaline conditions,
Alkali Hydrolysis Significant ) o
showing significant

degradation.[11][13]

Multiple degradation products
Oxidative Degradation Significant were formed upon exposure to

hydrogen peroxide.[2]

The extent of degradation
) increased with higher
Thermal Degradation Moderate
temperatures and longer

exposure times.[9]

Some degradation was
Photolytic Degradation Minimal to Moderate observed upon exposure to UV
light.[9]

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of
Tofacitinib has been developed and validated as per ICH guidelines. The method is suitable for
the routine analysis of Tofacitinib in bulk and pharmaceutical dosage forms and for stability
studies. The forced degradation studies revealed that Tofacitinib is susceptible to degradation
under hydrolytic (especially alkaline) and oxidative conditions.
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Experimental Workflow
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Caption: Workflow for Tofacitinib stability-indicating assay development.
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